2-Amino-6-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, methyl, nitrophenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as cyclization and substitution, to form the desired pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino and nitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield 2-Amino-6-methyl-4-(4-aminophenyl)pyridine-3-carbonitrile, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Amino-6-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and amino groups can form hydrogen bonds and other interactions with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with various substituents, such as:
- 2-Amino-4-methylpyridine
- 4-Nitrophenylpyridine
- 3-Cyanopyridine
Uniqueness
2-Amino-6-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile is unique due to the specific combination of functional groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-6-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-6-11(12(7-14)13(15)16-8)9-2-4-10(5-3-9)17(18)19/h2-6H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYVTNXUSWDOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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